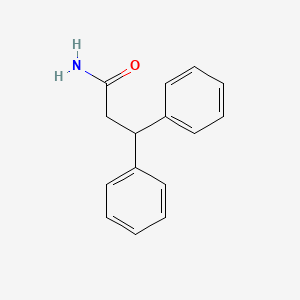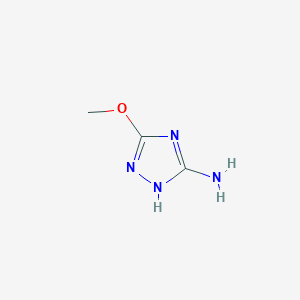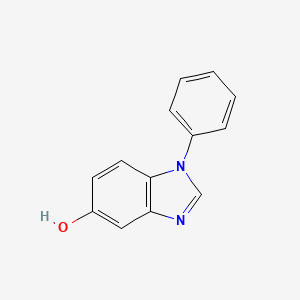
2-(3,3-Dimethylcyclohexylidene)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylcyclohexylidene)ethanol is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexylidene ring substituted with two methyl groups and an ethanol moiety. This compound is known for its role in chemical communication among certain insect species, particularly as a pheromone component .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexylidene)ethanol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products .
化学反応の分析
Types of Reactions
2-(3,3-Dimethylcyclohexylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
科学的研究の応用
2-(3,3-Dimethylcyclohexylidene)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3,3-Dimethylcyclohexylidene)ethanol involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses, such as attraction or aggregation . The pathways involved in these processes are still under investigation, but they are believed to involve G-protein coupled receptors and secondary messenger systems .
類似化合物との比較
Similar Compounds
(E)-2-(3,3-Dimethylcyclohexylidene)ethanol: An isomer with similar chemical properties but different spatial arrangement.
Grandlure I (racemic grandisol): Another pheromone component with a similar cyclohexylidene structure.
Uniqueness
2-(3,3-Dimethylcyclohexylidene)ethanol is unique due to its specific role in insect communication and its distinct chemical structure. Its ability to act as a pheromone makes it valuable for studying chemical ecology and developing pest control strategies .
特性
CAS番号 |
30346-27-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChIキー |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
SMILES |
CC1(CCCC(=CCO)C1)C |
異性体SMILES |
CC1(CCC/C(=C\CO)/C1)C |
正規SMILES |
CC1(CCCC(=CCO)C1)C |
Key on ui other cas no. |
26532-23-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)






